molecular formula C9H10O3 B1293844 4-(2-Hydroxyethoxy)benzaldehyde CAS No. 22042-73-5

4-(2-Hydroxyethoxy)benzaldehyde

Cat. No. B1293844
CAS RN: 22042-73-5
M. Wt: 166.17 g/mol
InChI Key: VCDGTEZSUNFOKA-UHFFFAOYSA-N
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Patent
US07199272B2

Procedure details

Ueno et al. (U.S. Pat. No. 6,340,759) also describe a two-step procedure for preparing p-(2-hydroxyethoxy)styrene starting with p-hydroxybenzaldehyde. In the first step, p-(2-hydroxyethoxy)benzaldehyde is formed by reacting p-hydroxybenzaldehyde, sodium hydride, and (2-bromoethoxy)-tert-butyldimethylsilane. In the second step, p-(2-hydroxyethoxy)styrene is formed by reacting the isolated p-(2-hydroxyethoxy)benzaldehyde with (ethyl)triphenylphosphonium bromide in the presence of sodium hydride.
Name
p-(2-hydroxyethoxy)styrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=C)=[CH:7][CH:6]=1.[OH:13]C1C=CC(C=O)=CC=1>>[OH:1][CH2:2][CH2:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:13])=[CH:7][CH:6]=1

Inputs

Step One
Name
p-(2-hydroxyethoxy)styrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCOC1=CC=C(C=C)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCOC1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.